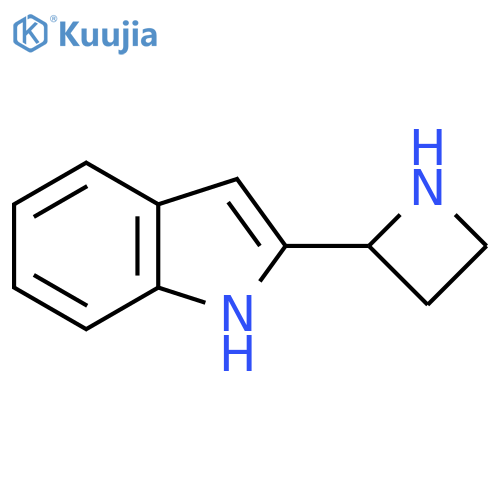Cas no 1270474-29-7 (2-(azetidin-2-yl)-1H-indole)

2-(azetidin-2-yl)-1H-indole structure
商品名:2-(azetidin-2-yl)-1H-indole
2-(azetidin-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 2-(azetidin-2-yl)-1H-indole
- 1270474-29-7
- EN300-1829307
- AKOS006369500
-
- インチ: 1S/C11H12N2/c1-2-4-9-8(3-1)7-11(13-9)10-5-6-12-10/h1-4,7,10,12-13H,5-6H2
- InChIKey: YHZAYHXIOOFPOG-UHFFFAOYSA-N
- ほほえんだ: N1CCC1C1=CC2C=CC=CC=2N1
計算された属性
- せいみつぶんしりょう: 172.100048391g/mol
- どういたいしつりょう: 172.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-(azetidin-2-yl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829307-0.1g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1829307-0.25g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1829307-0.05g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1829307-10.0g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 10g |
$6758.0 | 2023-05-26 | ||
| Enamine | EN300-1829307-10g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1829307-2.5g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1829307-5.0g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 5g |
$4557.0 | 2023-05-26 | ||
| Enamine | EN300-1829307-0.5g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1829307-1.0g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 1g |
$1572.0 | 2023-05-26 | ||
| Enamine | EN300-1829307-1g |
2-(azetidin-2-yl)-1H-indole |
1270474-29-7 | 1g |
$914.0 | 2023-09-19 |
2-(azetidin-2-yl)-1H-indole 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
1270474-29-7 (2-(azetidin-2-yl)-1H-indole) 関連製品
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
